2-Chloro-6-iodoquinoxaline
Overview
Description
2-Chloro-6-iodoquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chlorine and iodine atoms in the quinoxaline ring makes this compound a valuable intermediate for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodoquinoxaline can be achieved through a regioselective electrophilic substitution reaction. One common method involves the reaction of 2(1H)-quinoxalinone with chloride and iodide ions in 95% sulfuric acid. This reaction occurs exclusively at the 6-position of the quinoxaline ring, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., phenylboronic acid) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the chlorine or iodine atoms.
Coupling Reactions: Biaryl or alkyl-aryl compounds formed through the coupling of this compound with aryl or alkyl groups.
Scientific Research Applications
2-Chloro-6-iodoquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Chemical Biology: Used in the development of molecular probes and bioactive molecules for studying biological processes.
Materials Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodoquinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
2,6-Dichloroquinoxaline: Similar in structure but lacks the iodine atom.
2-Chloroquinoxaline: Contains only the chlorine atom without the iodine substitution.
Uniqueness: 2-Chloro-6-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which allows for diverse chemical modifications and applications. The iodine atom, in particular, makes it a valuable intermediate for coupling reactions, enabling the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
2-chloro-6-iodoquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPGAPUQIAKHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531110 | |
Record name | 2-Chloro-6-iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90703-59-6 | |
Record name | 2-Chloro-6-iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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